molecular formula C9H20N2O3 B13601233 tert-Butyl (4-amino-2-hydroxybutyl)carbamate

tert-Butyl (4-amino-2-hydroxybutyl)carbamate

Cat. No.: B13601233
M. Wt: 204.27 g/mol
InChI Key: GJAHMDCXXHDWSC-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-amino-2-hydroxybutanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In industrial settings, the production of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis .

Comparison with Similar Compounds

  • TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE
  • TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE
  • TERT-BUTYL N-(4-HYDROXYCYCLOHEXYL)CARBAMATE

Uniqueness: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE is unique due to its dual functionality, possessing both an amino and a hydroxy group. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines and alcohols .

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-hydroxybutyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)

InChI Key

GJAHMDCXXHDWSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)O

Origin of Product

United States

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